N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride
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Overview
Description
N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride is a chemical compound with the molecular formula C8H10ClN3O3 and a molecular weight of 231.64 g/mol. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a propanimidoyl chloride group, which is a functional group commonly used in organic synthesis.
Preparation Methods
The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to prevent decomposition of the reactants . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation Reactions: The isoxazole ring can undergo oxidation to form oxazoles or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, as it can act as a covalent inhibitor of certain enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to the inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride can be compared with other similar compounds, such as:
N-({[(5-methylisoxazol-3-yl)amino]carbonyl}oxy)propanimidoyl chloride: This compound has a similar structure but may differ in its reactivity and biological activity.
N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl bromide: The bromide analog may have different chemical properties and reactivity compared to the chloride compound.
N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl fluoride: The fluoride analog may exhibit different biological activity and stability compared to the chloride compound.
Properties
IUPAC Name |
[(Z)-1-chloropropylideneamino] N-(5-methyl-1,2-oxazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-3-6(9)11-15-8(13)10-7-4-5(2)14-12-7/h4H,3H2,1-2H3,(H,10,12,13)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUQYCMIDPTDIY-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOC(=O)NC1=NOC(=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/OC(=O)NC1=NOC(=C1)C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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